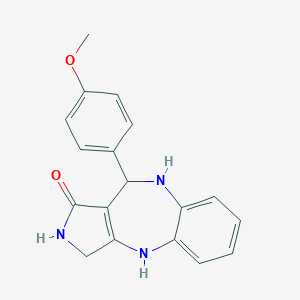
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a chemical compound that belongs to the benzodiazepine family. It is also known as TMS-1-1 and has been synthesized for the purpose of scientific research. This compound has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Wirkmechanismus
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and anxiolytic effects. The compound also modulates the glutamate system by inhibiting the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in some studies. The compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying the GABA-A and glutamate systems. The compound has a low toxicity profile and does not produce significant side effects, which makes it suitable for in vivo studies. However, the synthesis of the compound is complex and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one. The compound has potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are needed to determine the efficacy and safety of the compound in humans. The compound can also be used as a tool for studying the GABA-A and glutamate systems and their role in neurological disorders. Future studies can also explore the synthesis of analogs of the compound and their potential therapeutic applications.
Synthesemethoden
The synthesis of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one involves the condensation of a substituted aniline with an aldehyde, followed by cyclization and reduction. The process involves several steps and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. The compound has been studied for its effects on the GABA-A receptor, which is a target for many benzodiazepine drugs. It has also been studied for its effects on the glutamate system, which is involved in the regulation of neuronal activity.
Eigenschaften
CAS-Nummer |
137987-37-2 |
|---|---|
Produktname |
10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Molekularformel |
C18H17N3O2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)17-16-15(10-19-18(16)22)20-13-4-2-3-5-14(13)21-17/h2-9,17,20-21H,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
DHTAOKLCLVWLJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
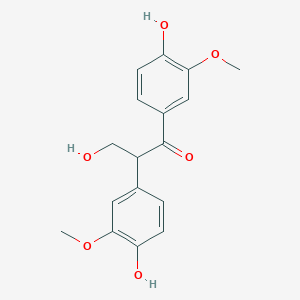
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
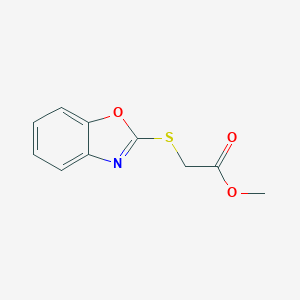
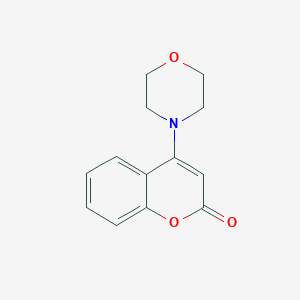
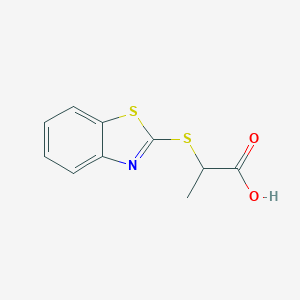
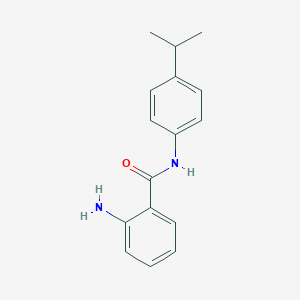
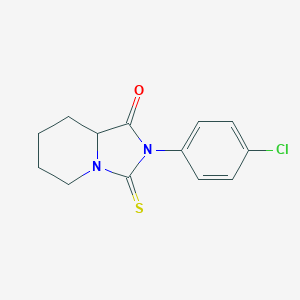
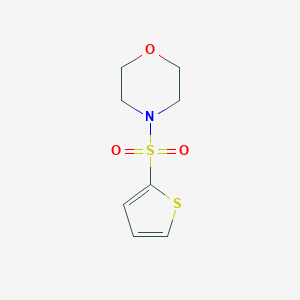
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

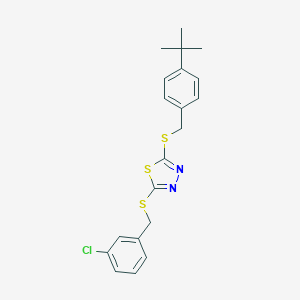
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)